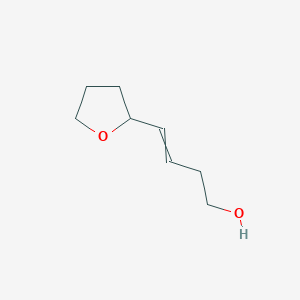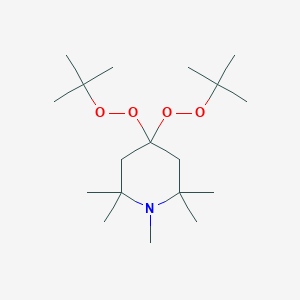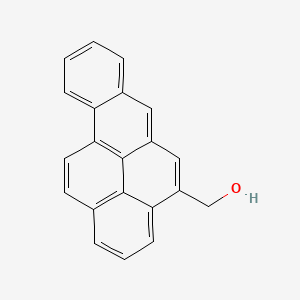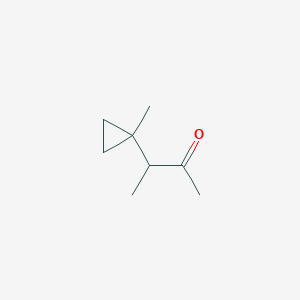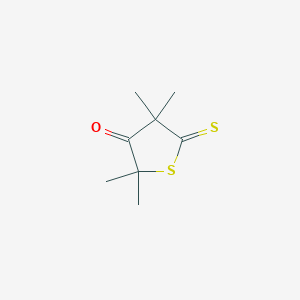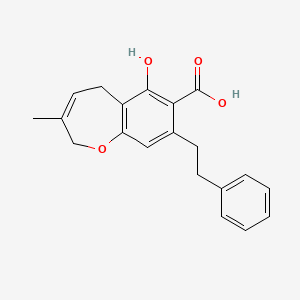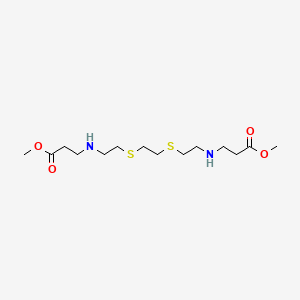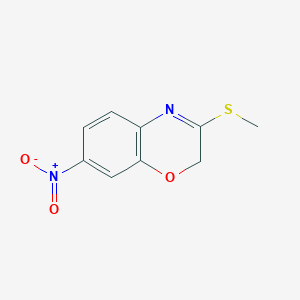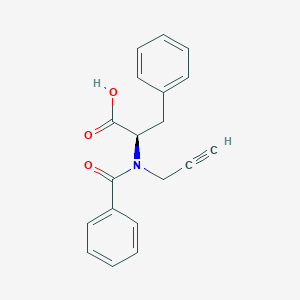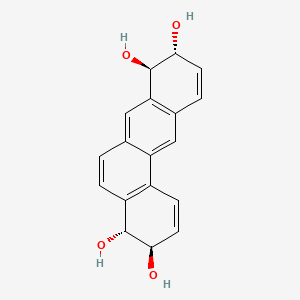
Benz(a)abthracene-3,4,8,9-tetrol, 3,4,8,9-tetrahydro-, (3R-(3alpha,4beta,8alpha,9beta))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)abthracene-3,4,8,9-tetrol, 3,4,8,9-tetrahydro-, (3R-(3alpha,4beta,8alpha,9beta))- is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is known for its complex structure and significant biological activity. It is a metabolite of benz(a)anthracene, which is a well-known carcinogen found in tobacco smoke and other sources of incomplete combustion .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)abthracene-3,4,8,9-tetrol, 3,4,8,9-tetrahydro-, (3R-(3alpha,4beta,8alpha,9beta))- typically involves the reduction of benz(a)anthracene derivatives. One common method is the catalytic hydrogenation of benz(a)anthracene-3,4-dione, followed by hydroxylation to introduce the tetrol groups .
Industrial Production Methods
the general approach involves large-scale catalytic hydrogenation and subsequent hydroxylation under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Benz(a)abthracene-3,4,8,9-tetrol, 3,4,8,9-tetrahydro-, (3R-(3alpha,4beta,8alpha,9beta))- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can further hydrogenate the aromatic rings.
Substitution: Electrophilic substitution reactions can occur, introducing various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various hydroxylated, hydrogenated, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
Benz(a)abthracene-3,4,8,9-tetrol, 3,4,8,9-tetrahydro-, (3R-(3alpha,4beta,8alpha,9beta))- has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its role in carcinogenesis and its interactions with biological macromolecules.
Medicine: Studied for its potential effects on human health, particularly its carcinogenic properties.
Mécanisme D'action
The mechanism of action of Benz(a)abthracene-3,4,8,9-tetrol, 3,4,8,9-tetrahydro-, (3R-(3alpha,4beta,8alpha,9beta))- involves its metabolism by cytochrome P450 enzymes to form reactive intermediates. These intermediates can form DNA adducts, leading to mutations and potentially carcinogenesis. The compound’s molecular targets include DNA and various enzymes involved in its metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benz(a)anthracene: The parent compound, known for its carcinogenic properties.
Benzo(a)pyrene: Another PAH with similar carcinogenic activity.
Chrysene: A structurally related PAH with known toxicological effects.
Uniqueness
Benz(a)abthracene-3,4,8,9-tetrol, 3,4,8,9-tetrahydro-, (3R-(3alpha,4beta,8alpha,9beta))- is unique due to its specific hydroxylation pattern and its potent biological activity. Its ability to form specific DNA adducts distinguishes it from other PAHs and makes it a valuable compound for studying the mechanisms of PAH-induced carcinogenesis .
Propriétés
Numéro CAS |
82050-46-2 |
|---|---|
Formule moléculaire |
C18H16O4 |
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
(3R,4R,8R,9R)-3,4,8,9-tetrahydrobenzo[a]anthracene-3,4,8,9-tetrol |
InChI |
InChI=1S/C18H16O4/c19-15-5-2-10-7-13-9(8-14(10)18(15)22)1-3-12-11(13)4-6-16(20)17(12)21/h1-8,15-22H/t15-,16-,17-,18-/m1/s1 |
Clé InChI |
RRNIWVJJDVYQGZ-BRSBDYLESA-N |
SMILES isomérique |
C1=CC2=C(C=C3C=CC4=C(C3=C2)C=C[C@H]([C@@H]4O)O)[C@H]([C@@H]1O)O |
SMILES canonique |
C1=CC2=C(C=C3C=CC4=C(C3=C2)C=CC(C4O)O)C(C1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


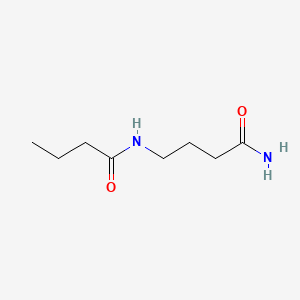

![6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl-](/img/structure/B14426949.png)
![N-[2-(diphenylhydrazinylidene)ethylideneamino]-N-phenylaniline](/img/structure/B14426957.png)
